

# A Technical Guide to the Spectroscopic Data of 3,4-Dichlorophenol

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Compound of Interest		
Compound Name:	3,4-Dichlorophenol	
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This technical guide provides a comprehensive overview of the spectroscopic data for **3,4-Dichlorophenol** (CAS No. 95-77-2), a significant compound in chemical synthesis and environmental science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically used for their acquisition. This information is intended for researchers, scientists, and professionals in drug development for the structural elucidation and characterization of this molecule.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

#### <sup>1</sup>H NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For **3,4-Dichlorophenol**, the spectrum typically shows three distinct signals in the aromatic region and one for the hydroxyl proton.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **3,4-Dichlorophenol** 



Chemical Shift (δ) ppm	Multiplicity	Assignment
~10.42	Singlet (broad)	-ОН
~7.38	Doublet (d)	H-2
~7.16	Doublet of doublets (dd)	H-6
~6.96	Doublet (d)	H-5

Data is typically recorded in DMSO-d<sub>6</sub>.[1] The exact chemical shifts can vary based on the solvent and concentration.

#### <sup>13</sup>C NMR Spectroscopy

Carbon NMR provides direct information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, all six carbon atoms in the aromatic ring of **3,4-Dichlorophenol** are chemically non-equivalent and thus produce six distinct signals.

Table 2: 13C NMR Spectroscopic Data for 3,4-Dichlorophenol

Chemical Shift (δ) ppm	Assignment
~152.3	C-1 (-OH)
~129.0	C-5
~127.8	C-2
~122.6	C-4 (-CI)
~120.6	C-3 (-CI)
~117.6	C-6

Data corresponds to spectra recorded in DMSO-d<sub>6</sub>.[1]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.



Table 3: IR Absorption Data for 3,4-Dichlorophenol

Wavenumber (cm⁻¹)	Intensity	Vibrational Mode Assignment
~3400-3500	Strong, Broad	O-H stretch (phenolic)
~3050-3100	Medium	Aromatic C-H stretch
~1580-1600	Strong	Aromatic C=C ring stretch
~1480	Strong	Aromatic C=C ring stretch
~1200-1250	Strong	C-O stretch
~800-880	Strong	C-H out-of-plane bending
~650-750	Medium-Strong	C-CI stretch

Data is representative of spectra obtained via techniques like KBr pellet or Nujol mull.[2][3]

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. The mass spectrum of **3,4-Dichlorophenol** is characterized by its molecular ion peak and a distinctive isotopic pattern due to the presence of two chlorine atoms.

Table 4: Mass Spectrometry Fragmentation Data for **3,4-Dichlorophenol** (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
162/164/166	~100 / 65 / 10	[M]+, Molecular ion (isotopic cluster)
127/129	~20	[M - CI]+
98	~30	[M - 2CI]+ or subsequent fragmentation
63/64	~40	C5H3+ / C5H4+



The molecular weight of **3,4-Dichlorophenol** is approximately 163.00 g/mol .[2][4] The presence of two chlorine isotopes (<sup>35</sup>Cl and <sup>37</sup>Cl) results in a characteristic M, M+2, and M+4 isotopic cluster.[4]

## **Experimental Protocols**

The data presented in this guide are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of **3,4-Dichlorophenol** (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>), in a standard 5 mm NMR tube.[1][5] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).[5] Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer at room temperature.[1][5] <sup>13</sup>C NMR spectra are generally acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[1]

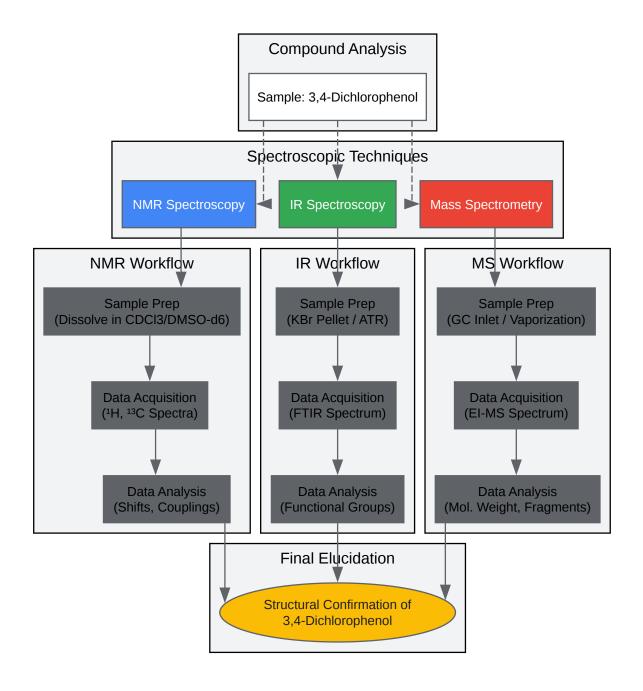
Infrared (IR) Spectroscopy For solid samples, the spectrum is commonly obtained using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with anhydrous KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid sample is placed directly onto the crystal surface of the ATR accessory.[2] The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm<sup>-1</sup>.

Mass Spectrometry (MS) Electron Ionization (EI) is a common method for analyzing **3,4- Dichlorophenol**. The sample is introduced into the mass spectrometer, often via a Gas
Chromatography (GC) system, where it is vaporized and bombarded with a high-energy
electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The
resulting positively charged ions are then separated by a mass analyzer (such as a
quadrupole) based on their mass-to-charge ratio (m/z) and detected.[4]

### **Workflow Visualization**

The logical flow for the spectroscopic analysis of a chemical compound like **3,4- Dichlorophenol** can be visualized as follows.





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General workflow for the spectroscopic analysis of 3,4-Dichlorophenol.

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